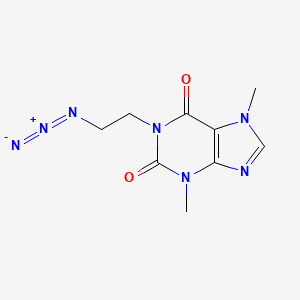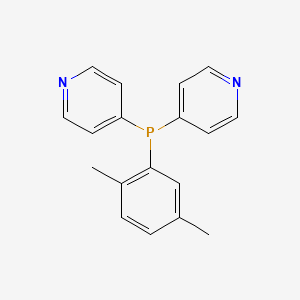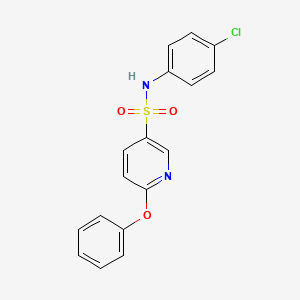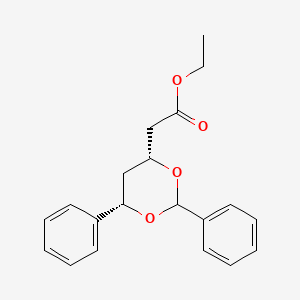
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the class of purine derivatives This compound is characterized by the presence of an azidoethyl group attached to the purine ring, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the introduction of the azidoethyl group to the purine scaffold. One common method is the N-alkylation of the purine derivative with 2-azidoethyl halides under basic conditions. The reaction is usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts and terminal alkynes in solvents like water or ethanol.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions.
Amine Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, aiding in the development of bioconjugates for diagnostic and therapeutic purposes.
Materials Science: Employed in the synthesis of functional materials, such as polymers and nanomaterials, with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is primarily related to its ability to undergo click chemistry reactions. The azido group can react with alkyne groups to form stable triazole linkages, which can be used to modify biomolecules or materials. This reactivity is harnessed in various applications, including drug development and materials science .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Azidoethyl)-3,7-dimethylxanthine: Similar structure but with a xanthine core instead of a purine core.
2-(2-Azidoethyl)-5-nitraminotetrazole: Contains an azidoethyl group but with a tetrazole core.
1-(2-Azidoethyl)isatin: Contains an azidoethyl group but with an isatin core.
Uniqueness
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine core, which is a fundamental structure in many biologically active molecules
Propiedades
Número CAS |
876860-54-7 |
|---|---|
Fórmula molecular |
C9H11N7O2 |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
1-(2-azidoethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11N7O2/c1-14-5-11-7-6(14)8(17)16(4-3-12-13-10)9(18)15(7)2/h5H,3-4H2,1-2H3 |
Clave InChI |
YBYXKULWTBXTMS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)

![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)

![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)


